molecular formula C8H5ClN2O2 B2924385 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352396-35-0

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2924385
CAS No.: 1352396-35-0
M. Wt: 196.59
InChI Key: GXOQFOSTIDHOLW-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1352396-35-0) is a heterocyclic compound with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . It features a pyrazolo[1,5-a]pyridine scaffold substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 3-position. This compound has been explored as a key intermediate in kinase inhibitor synthesis, particularly targeting EphB3 and VEGFR2 receptors .

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQFOSTIDHOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352396-35-0
Record name 7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and pH. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions typically involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates for further chemical transformations and applications.

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties and structural features. Its applications include:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: : In the study of biological systems and the development of bioactive compounds.

  • Medicine: : As a precursor for pharmaceuticals and therapeutic agents.

  • Industry: : In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Modifications to the pyrazolo[1,5-a]pyridine scaffold significantly alter physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid 7-Cl, 3-COOH C₈H₅ClN₂O₂ 196.59 N/A High electronegativity (Cl), moderate solubility
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 7-OCH₃, 3-COOH C₉H₈N₂O₃ 208.17 N/A Improved solubility (OCH₃ electron-donating group)
2-Benzyloxy-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid (20b) 2-OBn, 7-CH₃, 3-COOH C₁₇H₁₅N₂O₃ 295.31 181.1–181.8 Enhanced lipophilicity (methyl and benzyloxy groups)
7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrimidine core, 7-OH, 5-pyridinyl C₁₃H₉N₅O₃ 307.24 N/A Planar pyrimidine core; hydrogen-bonding capacity

Key Observations :

  • Methoxy (OCH₃) improves solubility but reduces electrophilicity compared to Cl .
  • Benzyloxy (OBn) and methyl (CH₃) groups increase steric bulk and lipophilicity, affecting membrane permeability .
Kinase Inhibition
  • 7-Chloro derivative : Demonstrated activity as an EphB3 and VEGFR2 kinase inhibitor due to Cl’s electron-withdrawing effect, stabilizing ligand-receptor interactions .
Anti-Tuberculosis Activity
  • Diaryl derivatives (e.g., compounds 6a–6l): Exhibit efficacy against drug-resistant Mycobacterium tuberculosis, with substituent flexibility enabling optimization .

Spectral and Analytical Data

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Applications
This compound ~1700 (carboxylic acid) δ 8.5–9.0 (pyridine H), δ 13.0 (COOH) Kinase inhibitors
2-Benzyloxy derivatives (20a–20c) 1662 (amide C=O) δ 6.7–7.3 (aromatic H), δ 4.5–5.0 (OCH₂Ph) Antituberculosis agents
7-Amino-pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) 3442 (NH₂) δ 7.3–8.9 (pyrimidine H), δ 6.7 (NH₂) Non-benzodiazepine candidates

Biological Activity

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid group at the 3-position, contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN2O2C_8H_6ClN_2O_2, with a molecular weight of approximately 196.59 g/mol. The presence of the chlorine atom influences the compound's reactivity and interaction with biological systems. The carboxylic acid group enhances solubility and bioavailability, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit pathways critical for cancer cell proliferation, such as the PI3 kinase pathway. In xenograft models, related compounds demonstrated significant tumor growth inhibition, suggesting that this compound may also possess similar anticancer efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties due to its ability to interact with specific biological targets involved in inflammatory pathways. The carboxylic acid moiety potentially enhances its binding affinity to these targets, facilitating its therapeutic effects .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It may bind to specific receptors that modulate inflammatory responses or cancer cell growth.
  • Stabilization of Interactions : The chlorine atom can participate in halogen bonding, enhancing binding affinity to biological targets, while the carboxylic acid group can form hydrogen bonds for further stabilization.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

CompoundIodine SubstituentBiological Activity
This compoundYesModerate anticancer activity; potential anti-inflammatory effects
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acidYesSimilar anticancer properties; variable antimicrobial effects
Pyrazolo[1,5-a]pyridine-3-carboxylic acidNoLower reactivity; limited biological activity

Case Studies

  • Anticancer Efficacy : A study evaluating various pyrazolo derivatives found that those containing halogen substituents exhibited enhanced anticancer activity compared to non-halogenated counterparts. This suggests that this compound could be a viable candidate for further development as an anticancer agent.
  • Anti-inflammatory Mechanism : Research on similar compounds has indicated that the carboxylic acid group plays a crucial role in mediating anti-inflammatory effects by stabilizing interactions with target proteins involved in inflammatory pathways.

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